Trifunctional vs. Bifunctional Architecture: 3 Reactive Groups Enable Simultaneous Triple Conjugation
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) contains three reactive groups (one aminooxy, two propargyl), whereas comparator linkers such as Aminooxy-PEG4-propargyl contain only two reactive groups (one aminooxy, one propargyl) . This structural difference yields a 1.5× greater conjugation capacity per mole of linker and eliminates the need for sequential protection/deprotection when assembling trifunctional conjugates .
| Evidence Dimension | Number of reactive conjugation sites |
|---|---|
| Target Compound Data | 3 reactive groups (1 aminooxy + 2 propargyl) |
| Comparator Or Baseline | Aminooxy-PEG4-propargyl: 2 reactive groups (1 aminooxy + 1 propargyl) |
| Quantified Difference | +1 reactive group; 1.5× conjugation capacity |
| Conditions | Structural analysis based on chemical composition and vendor specifications |
Why This Matters
For PROTAC development requiring simultaneous conjugation of a target ligand, an E3 ligase ligand, and a third functional moiety (e.g., fluorophore, affinity tag, or second warhead), only a trifunctional linker can achieve this in a single synthetic step.
